(R)-1-phenylethanol
(R)-1-phenylethanol
(R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.
(R)-1-phenylethanol is a natural product found in Triticum aestivum with data available.
(R)-1-phenylethanol is a natural product found in Triticum aestivum with data available.
Brand Name:
Vulcanchem
CAS No.:
1517-69-7
VCID:
VC20853720
InChI:
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
SMILES:
CC(C1=CC=CC=C1)O
Molecular Formula:
C8H10O
Molecular Weight:
122.16 g/mol
(R)-1-phenylethanol
CAS No.: 1517-69-7
Cat. No.: VC20853720
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol. (R)-1-phenylethanol is a natural product found in Triticum aestivum with data available. |
|---|---|
| CAS No. | 1517-69-7 |
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | (1R)-1-phenylethanol |
| Standard InChI | InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 |
| Standard InChI Key | WAPNOHKVXSQRPX-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)O |
| SMILES | CC(C1=CC=CC=C1)O |
| Canonical SMILES | CC(C1=CC=CC=C1)O |
| Boiling Point | 98 °C at 2.00E+01 mm Hg |
| Melting Point | 11-Sep °C |
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